molecular formula C10H10F2O2 B6208730 2,5-difluoro-4-(propan-2-yl)benzoic acid CAS No. 2731007-10-4

2,5-difluoro-4-(propan-2-yl)benzoic acid

Cat. No.: B6208730
CAS No.: 2731007-10-4
M. Wt: 200.2
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Description

2,5-Difluoro-4-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 5th positions, and an isopropyl group is attached at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-4-(propan-2-yl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,5-difluorobenzoic acid.

    Alkylation: The 2,5-difluorobenzoic acid undergoes alkylation with isopropyl bromide in the presence of a strong base such as potassium carbonate (K2CO3) to introduce the isopropyl group at the 4th position.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(propan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Difluoro-4-(propan-2-yl)benzoic acid has several scientific research applications:

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.

    Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to the unique properties imparted by fluorine atoms, such as increased metabolic stability and lipophilicity.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2,5-difluoro-4-(propan-2-yl)benzoic acid depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the compound’s ability to form hydrogen bonds, alter its electronic properties, and increase its metabolic stability. These effects can lead to improved binding affinity and selectivity for molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzoic Acid: Lacks the isopropyl group at the 4th position, making it less hydrophobic.

    4-Isopropylbenzoic Acid: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    2,4-Difluoro-5-(propan-2-yl)benzoic Acid: A positional isomer with fluorine atoms at different positions, leading to different chemical behavior.

Uniqueness

2,5-Difluoro-4-(propan-2-yl)benzoic acid is unique due to the specific arrangement of fluorine atoms and the isopropyl group, which imparts distinct electronic and steric properties. This unique structure can result in different reactivity and interactions compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

2731007-10-4

Molecular Formula

C10H10F2O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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